[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone: is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an alpha-adrenoceptor antagonist, which makes it valuable in the treatment of conditions such as hypertension.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline with piperazine under controlled conditions.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a furan-3-yl methanone precursor.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazoline ring.
Reduction: Reduction reactions can occur at the quinazoline core, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and furan moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines .
科学的研究の応用
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology:
Receptor Studies: It is used in studies involving alpha-adrenoceptors to understand receptor binding and activity.
Medicine:
Antihypertensive Agent: The compound is explored for its potential as an antihypertensive agent due to its alpha-adrenoceptor antagonistic properties.
Industry:
Pharmaceutical Manufacturing: It is used in the production of medications targeting cardiovascular diseases.
作用機序
The compound exerts its effects primarily through antagonism of alpha-adrenoceptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are those regulating vascular tone and blood pressure .
類似化合物との比較
Doxazosin: Another alpha-adrenoceptor antagonist used for treating hypertension and benign prostatic hyperplasia.
Prazosin: Similar in function, used primarily for hypertension and PTSD.
Terazosin: Used for hypertension and urinary retention associated with benign prostatic hyperplasia.
Uniqueness:
Structural Differences: The presence of the furan ring in 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone distinguishes it from other alpha-adrenoceptor antagonists, potentially offering unique binding properties and pharmacokinetics.
Pharmacological Profile: Its specific binding affinity and activity at alpha-adrenoceptors may provide distinct therapeutic benefits and side effect profiles compared to similar compounds.
特性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-9-13-14(10-16(15)27-2)21-19(22-17(13)20)24-6-4-23(5-7-24)18(25)12-3-8-28-11-12/h3,8-11H,4-7H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQJTXYPUULBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=COC=C4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。